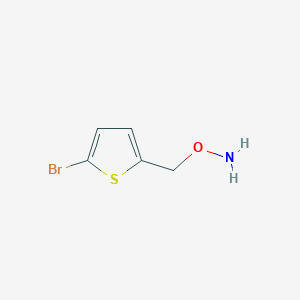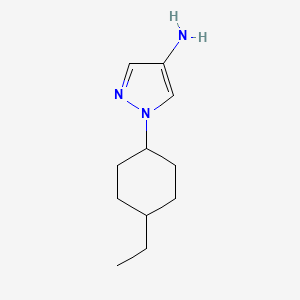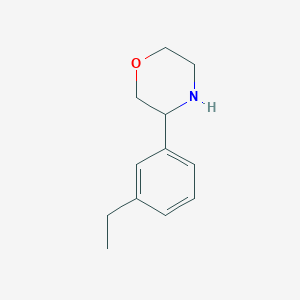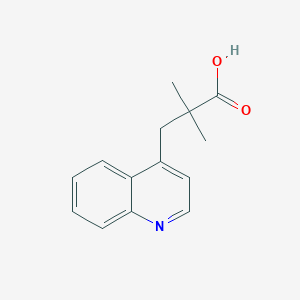
2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid is an organic compound that features a quinoline ring attached to a propanoic acid moiety with two methyl groups at the alpha position.
準備方法
The synthesis of 2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the propanoic acid moiety. One common method involves the reaction of 4-hydroxy-3-methylquinolin-2(1H)-ones with 3-methyl-2-butenoic acid in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
化学反応の分析
2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline-based carboxylic acids.
Reduction: Reduction reactions can convert the quinoline ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include DDQ for oxidation and hydrogenation catalysts for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s quinoline moiety is known for its biological activity, making it a candidate for drug development.
Medicine: Quinoline derivatives have been studied for their potential use in treating various diseases, including malaria and bacterial infections.
作用機序
The mechanism of action of 2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA or inhibit specific enzymes, leading to its biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar compounds to 2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid include other quinoline derivatives such as 4-hydroxy-2-quinolones and 2,4-dihydroxyquinoline . These compounds share the quinoline core structure but differ in their functional groups and substitution patterns. The unique feature of this compound is the presence of the dimethylpropanoic acid moiety, which can influence its reactivity and biological activity .
特性
分子式 |
C14H15NO2 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC名 |
2,2-dimethyl-3-quinolin-4-ylpropanoic acid |
InChI |
InChI=1S/C14H15NO2/c1-14(2,13(16)17)9-10-7-8-15-12-6-4-3-5-11(10)12/h3-8H,9H2,1-2H3,(H,16,17) |
InChIキー |
DSJGMYZOUMVHTF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CC=NC2=CC=CC=C12)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




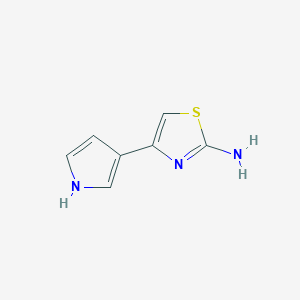


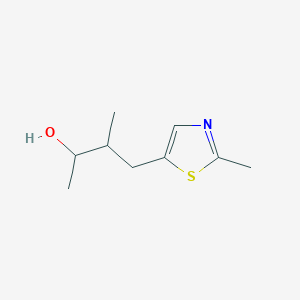
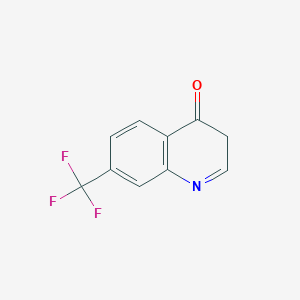


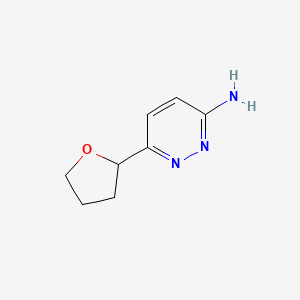
![4-[(2-Nitrophenyl)methyl]piperidine](/img/structure/B13532263.png)
